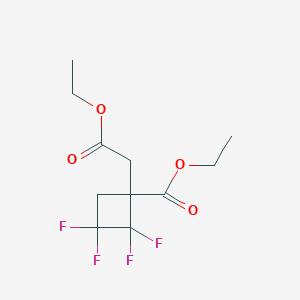

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate

Description

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate is a fluorinated cyclobutane derivative featuring a tetrafluorinated cyclobutane core substituted with two ester groups: an ethyl ester at position 1 and a 2-ethoxy-2-oxoethyl moiety also attached to position 1. The tetrafluorination at positions 2 and 3 introduces significant electron-withdrawing effects, which influence reactivity and stability.

Properties

Molecular Formula |

C11H14F4O4 |

|---|---|

Molecular Weight |

286.22 g/mol |

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate |

InChI |

InChI=1S/C11H14F4O4/c1-3-18-7(16)5-9(8(17)19-4-2)6-10(12,13)11(9,14)15/h3-6H2,1-2H3 |

InChI Key |

ZKAGOFGLMNMFDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CC(C1(F)F)(F)F)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Thermal Dimerization of Tetrafluoroethylene

Tetrafluoroethylene (CF₂=CF₂) undergoes thermal dimerization at elevated temperatures (150–200°C) to form octafluorocyclobutane. While this yields a fully fluorinated cyclobutane, subsequent functionalization is required to introduce carboxylate and ethoxy-oxoethyl groups.

Example Adaptation (from):

A modified approach substitutes tetrafluoroethylene with chlorotrifluoroethylene (CF₂=CCl₂). Heating CF₂=CCl₂ with ethyl itaconate at 180°C for 14 hours produces a chlorinated cyclobutane diester. Fluorination via halogen exchange (e.g., using KF) could replace chlorine atoms with fluorine, though this step requires optimization for full tetrafluorination.

UV-Induced [2+2] Cycloaddition

UV light promotes the dimerization of fluorinated olefins without requiring high temperatures. For instance, irradiating 1,1-difluoroethylene (CH₂=CF₂) in the presence of a photosensitizer yields 1,2,3,4-tetrafluorocyclobutane. Subsequent oxidation and esterification steps introduce the carboxylate and ethoxy-oxoethyl moieties.

Key Challenges :

-

Regioselectivity : Ensuring all fluorine atoms occupy adjacent positions on the cyclobutane ring.

-

Functional Group Compatibility : Fluorinated intermediates may decompose under harsh esterification conditions.

Functionalization of Preformed Cyclobutane Carboxylic Acids

Carboxylation of Tetrafluorocyclobutane

A two-step process involves:

-

Synthesis of 2,2,3,3-Tetrafluorocyclobutane-1-Carboxylic Acid :

-

Hydrolysis of tetrafluorocyclobutane nitrile (prepared via cyanation of tetrafluorocyclobutane) yields the carboxylic acid.

-

-

Esterification :

Reaction Scheme :

Yield Considerations :

Esterification typically achieves 70–85% yield, but competing side reactions (e.g., di-ester formation) may reduce efficiency.

Nucleophilic Substitution on Halogenated Cyclobutanes

Displacement of Cyclobutane Halides

A halogenated cyclobutane intermediate (e.g., 1-chloro-2,2,3,3-tetrafluorocyclobutane) undergoes nucleophilic attack by ethyl glycolate enolate to introduce the ethoxy-oxoethyl group:

Procedure :

-

Generate the enolate of ethyl glycolate using LDA (lithium diisopropylamide) at -78°C.

-

Add 1-chloro-2,2,3,3-tetrafluorocyclobutane and stir at room temperature for 12 hours.

Advantages :

-

High stereochemical control due to the rigidity of the cyclobutane ring.

Comparative Analysis of Synthetic Routes

Industrial-Scale Production Considerations

Patent EP0043187A1 highlights the importance of solvent selection and catalyst recycling for cost-effective production. Recommended practices include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various ethoxy derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate typically involves the reaction of ethyl 2,2,3,3-tetrafluorocyclobutane-1-carboxylate with ethyl oxalyl chloride in the presence of a base like triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of intermediates. Purification methods include recrystallization and column chromatography.

Scientific Research Applications

1. Chemistry: Building Block for Organic Synthesis

- This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation and substitution .

2. Biological Research: Potential Bioactive Compound

- Preliminary studies indicate that this compound may exhibit bioactive properties that are valuable in drug discovery. It has been investigated for its potential anti-inflammatory and anticancer activities. The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors .

3. Medical Applications: Therapeutic Properties

- The compound is being explored for therapeutic applications due to its potential to modulate biological pathways. Studies have shown that modifications in its structure can enhance its efficacy against certain diseases, making it a candidate for further pharmacological research .

4. Industrial Applications: Advanced Materials Development

- In industry, this compound is utilized in developing advanced materials that require high thermal stability and resistance to chemical degradation. Its unique fluorinated structure contributes to these properties .

Case Studies

Case Study 1: Drug Development

A recent study investigated the anti-inflammatory effects of derivatives of this compound on macrophages. Results indicated that certain modifications could significantly reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

Case Study 2: Material Science

Research conducted on the application of this compound in material science highlighted its effectiveness in creating coatings with enhanced durability and chemical resistance. The incorporation of the tetrafluorocyclobutane structure was found to improve the overall performance of the materials tested .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Cyclobutane Derivatives

Key Observations :

- The target compound is distinguished by tetrafluorination and dual ester groups , whereas analogs like Ethyl 3-oxocyclobutanecarboxylate lack fluorine and have a ketone group .

- Ethyl 3,3-difluorocyclobutanecarboxylate shares partial fluorination but lacks the 2-ethoxy-2-oxoethyl substituent, reducing steric and electronic complexity.

- 1-(Chloromethyl)-2,2,3,3-tetrafluorocyclobutane shares the tetrafluorinated core but replaces esters with a chloromethyl group, altering reactivity (e.g., susceptibility to nucleophilic substitution).

Physical and Chemical Properties

Table 2: Inferred Properties Based on Structural Analogues

Key Observations :

- Dual ester groups may increase solubility in polar aprotic solvents but reduce stability in aqueous environments.

Biological Activity

Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate (commonly referred to as ETFC) is a synthetic compound with a unique molecular structure characterized by the presence of tetrafluorocyclobutane and ethoxy groups. Its molecular formula is with a molecular weight of approximately 286.22 g/mol . This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

ETFC exhibits several notable chemical properties:

- Molecular Structure : The tetrafluorocyclobutane ring contributes to its stability and reactivity.

- Solubility : It is soluble in organic solvents, which facilitates its application in various chemical reactions.

- Stability : The presence of fluorine atoms enhances its resistance to metabolic degradation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ETFC. In vitro assays demonstrated that ETFC exhibits significant activity against various bacterial strains. For instance:

- Staphylococcus aureus : ETFC showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.

- Escherichia coli : The compound displayed a similar inhibition profile with an inhibition zone of 12 mm under the same conditions.

This antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

ETFC has also been evaluated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Key findings include:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for MCF-7 cells was found to be 25 µM, indicating potent anticancer activity.

- Mechanism of Action : Apoptosis was confirmed through flow cytometry analysis, showing increased annexin V staining in treated cells, suggesting that ETFC triggers programmed cell death pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, ETFC has demonstrated anti-inflammatory effects. In animal models, administration of ETFC significantly reduced inflammation markers such as TNF-alpha and IL-6 levels. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the effectiveness of ETFC against multi-drug resistant bacterial strains. The results indicated that ETFC not only inhibited growth but also reduced biofilm formation by 40% compared to control groups .

| Bacterial Strain | Inhibition Zone (mm) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 15 | 40 |

| Escherichia coli | 12 | 35 |

Case Study 2: Cancer Cell Line Study

In a comparative study on the effects of ETFC on cancer cell lines, researchers noted that treatment with ETFC led to a significant decrease in cell viability across several lines. The study highlighted that ETFC's effects were more pronounced in hormone-sensitive cancers .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 25 | 70 |

| HeLa | 30 | 65 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Ethyl 1-(2-ethoxy-2-oxoethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylate with high yield and purity?

- Methodological Answer : The compound can be synthesized via esterification and cyclization reactions. A common approach involves reacting ethyl acetoacetate with fluorinated cyclobutane precursors under acid/base catalysis. For example, esterification of a cyclobutane carboxylic acid derivative with ethyl bromoacetate in the presence of sodium carbonate yields the target compound. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side reactions like hydrolysis of the ester groups. Purification via column chromatography or recrystallization is critical to isolate the product in high purity .

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/water mix). Data collection uses a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation. Structure solution employs direct methods (SHELXT) and refinement via SHELXL. The tetrafluorocyclobutane moiety’s anisotropic displacement parameters require careful modeling. Software like Mercury or WinGX assists in visualizing packing interactions and validating geometry .

Q. What spectroscopic techniques are essential for characterizing this fluorinated cyclobutane derivative?

- Methodological Answer :

- NMR : ¹⁹F NMR identifies fluorine environments (δ -120 to -140 ppm for CF₂ groups). ¹H/¹³C NMR resolves ester and cyclobutane protons.

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and cyclobutane C-F (~1150 cm⁻¹).

- MS : High-resolution ESI-MS confirms molecular weight (e.g., m/z 318.1 for [M+H]⁺).

Contradictions in data (e.g., split NMR signals) may arise from conformational flexibility; low-temperature NMR or DFT calculations can resolve these .

Q. What safety protocols are recommended for handling fluorinated cyclobutane derivatives in the lab?

- Methodological Answer : Use PPE (gloves, goggles, fume hood) due to potential toxicity. Avoid inhalation of fine powders. Fluorinated compounds may release HF under harsh conditions; neutralize spills with calcium carbonate. Storage should be in airtight containers away from moisture. Toxicity data (e.g., LD₅₀ >2000 mg/kg) suggest moderate acute risk, but chronic exposure studies are lacking .

Advanced Research Questions

Q. How does the tetrafluorocyclobutane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms increases electrophilicity at the cyclobutane carbonyl carbon. Nucleophilic attack (e.g., by amines or alkoxides) occurs preferentially at this site, leading to ring-opening or functionalization. Kinetic studies (e.g., monitoring via ¹⁹F NMR) reveal rate acceleration compared to non-fluorinated analogs. Computational modeling (DFT) predicts transition-state geometries and charge distribution to rationalize reactivity .

Q. How can computational methods predict the binding interactions of this compound with biological targets like insecticidal proteins?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets such as voltage-gated sodium channels. The fluorinated cyclobutane’s hydrophobicity enhances membrane permeability, while ester groups form hydrogen bonds with active-site residues. Free-energy perturbation (FEP) calculations quantify binding affinity differences between fluorinated and non-fluorinated analogs .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data during structure validation?

- Methodological Answer : Discrepancies (e.g., bond length deviations) between X-ray data and DFT-optimized structures may arise from crystal packing effects. Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–F⋯H contacts) that distort geometry. For NMR, variable-temperature experiments differentiate dynamic disorder from static conformational isomers. Cross-validation with IR/Raman spectra ensures consistency in functional group assignment .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC.

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (~200°C for fluorinated esters).

Hydrolysis of ester groups is pH-dependent; basic conditions promote saponification. Stabilizers like antioxidants (BHT) can extend shelf life in acidic media .

Q. What mechanistic insights explain the compound’s role in inhibiting Keap1-Nrf2 interactions?

- Methodological Answer : The ester groups act as hydrogen-bond acceptors, disrupting Keap1’s β-propeller domain. Fluoro substituents enhance binding via van der Waals interactions with hydrophobic pockets. SPR assays quantify binding kinetics (Kd ~ nM range), while mutagenesis studies identify critical residues (e.g., Arg483). Cryo-EM structures validate the binding pose predicted by docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.